molecular formula C20H25N3O5 B2385086 ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate CAS No. 872848-60-7

ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate

Cat. No.: B2385086
CAS No.: 872848-60-7
M. Wt: 387.436
InChI Key: VTJALJULFDDAOA-UHFFFAOYSA-N
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Description

ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Mechanism of Action

Target of Action

It’s known that many indole derivatives bind with high affinity to multiple receptors . This suggests that Ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it’s likely that this compound may influence multiple biochemical pathways.

Pharmacokinetics

The compound’s water solubility, which can impact its bioavailability, is reported to be low .

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound may have a wide range of effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Diethylamino Group: The diethylamino group is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by the diethylamino group.

    Acetylation: The indole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.

    Esterification: Finally, the compound is esterified with ethanol in the presence of a catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxo derivatives, alcohols, and halogenated indole derivatives, which can be further utilized in various applications .

Scientific Research Applications

ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 2-(2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamido)acetate is unique due to its specific functional groups and their arrangement, which confer distinct biological activities and chemical reactivity. Its combination of diethylamino and ester groups makes it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 2-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-4-22(5-2)17(24)13-23-12-15(14-9-7-8-10-16(14)23)19(26)20(27)21-11-18(25)28-6-3/h7-10,12H,4-6,11,13H2,1-3H3,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJALJULFDDAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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